ent-PGE2
Overview
Description
Synthesis Analysis
The synthesis of ent-PGE2, and its analogs, involves sophisticated organic synthesis techniques. For example, a highly practical synthesis of natural PGE1 and its derivatives uses a 1,4-addition reaction of functionalized zinc-copper reagents to enones as a key step, showcasing the complexity and precision required in prostaglandin synthesis (Tsujiyama et al., 1990). This method highlights the intricacies of constructing the prostaglandin framework, which is relevant to the synthesis of ent-PGE2 as well.
Molecular Structure Analysis
The molecular structure of ent-PGE2 is characterized by its enantiomeric form relative to PGE2, which implies a mirror image of the molecular architecture. The total synthesis of ent-PGE2 and its characterization shed light on its structural specifics, revealing the enantiomeric nature that may influence its interaction with biological systems (Taber & Jiang, 2000).
Chemical Reactions and Properties
ent-PGE2 is produced in vivo through the nonenzymatic oxidation of arachidonic acid, which marks a significant departure from the enzyme-catalyzed formation of most prostaglandins. The preparation of ent-PGE2 for physiological activity assessment involves total synthesis, highlighting its unique chemical properties and the potential for specific biological interactions and functions (Taber & Jiang, 2000).
Scientific Research Applications
Hematopoiesis and Stem Cell Transplantation Prostaglandin E2 (PGE2) has been identified as a regulator of hematopoietic stem cell (HSC) numbers. The modulation of PGE2 can accelerate the recovery of the hematopoietic system following treatments like chemotherapy or irradiation. It's suggested that the ex-vivo expansion of HSCs prior to stem cell transplantation can improve reconstitution of hematopoiesis and immune function, making ent-PGE2 a potential clinical application in these areas (Lord, North, & Zon, 2007).
Vascular Relaxation PGE2 has been shown to induce vascular relaxation through the activation of endothelial nitric oxide synthase (eNOS). This process involves specific prostaglandin receptors and leads to vasorelaxation, suggesting a role for ent-PGE2 in managing vascular tone and blood pressure (Hristovska et al., 2007).
Neurological Development and Disorders Interactions between PGE2 and Wnt signaling pathways have implications in the development and organization of the brain. Research indicates that PGE2 can influence neuroectodermal stem cell migration, proliferation, and differentiation, suggesting a role in the development of the nervous system and potential implications in disorders like autism spectrum disorders (Wong et al., 2014).
Tendon Stem Cell Proliferation PGE2 exhibits biphasic effects on human tendon stem/progenitor cells (hTSCs). It appears that low concentrations of PGE2 can enhance hTSC proliferation and maintain stemness, whereas high concentrations induce non-tenocyte differentiation. This suggests a potential role for ent-PGE2 in tendon repair and maintenance (Zhang & Wang, 2014).
Cardiovascular Protection PGE2 has been reported to protect the heart from ischemia-reperfusion injury by enhancing the expression levels of vascular endothelial growth factor (VEGF) and endothelial nitric oxide synthase (eNOS). This indicates a potential therapeutic application of ent-PGE2 in reducing cardiac ischemia-reperfusion injury (Zhou et al., 2016).
Safety And Hazards
Future Directions
Research has shown that PGE2-MSC therapy significantly reduced the severity of LPS-induced acute lung injury (ALI) in mice by modulating macrophage polarization and cytokine production . Targeting EP receptors (such as EP2 and EP4) could represent a novel strategy for improving the efficacy of adoptive immunotherapy .
properties
IUPAC Name |
(Z)-7-[(1S,2S,3S)-3-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYBRNLFEZDVAW-OBUVHCMGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](/C=C/[C@@H]1[C@H](CC(=O)[C@H]1C/C=C\CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ent-PGE2 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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